Cas no 19503-26-5 (1,2,4Triazole-1-carboxamidine Hydrochloride)

1,2,4Triazole-1-carboxamidine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazole-1-carboximidamide hydrochloride
- 1H-1,2,4-Triazole-1-Carboxamidine Monohydrochloride
- 1H-1,2,4-Triazole-1-Carboxamidine
- 1,2,4-Triazole-1-carboximidamide Hydrochloride
- [1,2,4]Triazole-1-ca
- 1-AMIDINO-1,2,4-TRIAZOLE MONOHYDROCHLORIDE
- 1H-1,2,4-Triazole-1-carboxamidine hydrochloride
- 1H-1,2,4-Triazole-1-carboximidamide,hydrochloride (1:1)
- [1,2,4]Triazole-1-carboxamidine Hydrochloride
- 1-Amidino-1H-1,2,4-triazole hydrochloride
- 1-Carbamimidoyl-1,2,4-triazole Hydrochloride
- TIMTEC-BB SBB004089
- Methotrexate (Abitrexate)
- 1-CARBAMIDINO-1,2,4-TRIAZOLE
- 1-AMIDINO-1,2,4-TRIAZOLE HYDROCHLORIDE
- 1H-1,2,4-TRIAZOLE-1-CARBOXAMIDINE MONOHY
- (1H)-1,2,4-Triazole-1-carboxamidineHClpurum
- 1H-1,2,4-Triazole-1-carboximidamide, monohydrochloride
- C3H5N5.ClH
- KSC496S5D
- JDDXNENZFOOLTP-UHFFFAOYSA-N
- BCP11845
- 1,2,4-triazolecarboxamidine, chloride
- RP21178
- 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, >=98.0% (AT)
- (1H)-1,2,4-Triazole-1-carboxamidineHClpurum;(1H)-1,2,4-Triazole-1-carboxamidinemonohydrochloridepurum;1H-1,2,4-Triazole-1-carboximidamide hydrochloride
- CS-W018199
- A25410
- [Amino(1,2,4-triazol-1-yl)methylidene]azanium;chloride
- J-504638
- DTXSID60584957
- AB9992
- SY073918
- MFCD03095468
- SCHEMBL2380957
- 1H-1,2,4-Triazole-1-carboximidamidehydrochloride
- FT-0688907
- 1H-1,2,4-Triazole-1-carboximidamide HCl
- Peramivir Intermediates
- T3124
- 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1)
- 1H-1,2,4-triazole-1-carboximidamide monohydrochloride
- 1H-1,2,4-TRIAZOLE-1-CARBOXAMIDINEMONOHYDROCHLORIDE
- EN300-7390942
- GS-3723
- 19503-26-5
- 1,2,4-triazole-1-carboximidamide;hydrochloride
- AKOS015901026
- C3H6ClN5
- 1,2,4Triazole-1-carboxamidine Hydrochloride
-
- MDL: MFCD07995043
- インチ: 1S/C3H5N5.ClH/c4-3(5)8-2-6-1-7-8;/h1-2H,(H3,4,5);1H
- InChIKey: JDDXNENZFOOLTP-UHFFFAOYSA-N
- ほほえんだ: Cl[H].N1(C([H])=NC([H])=N1)/C(=N/[H])/N([H])[H]
計算された属性
- せいみつぶんしりょう: 147.03100
- どういたいしつりょう: 147.0311729g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 99.8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: 199°C(lit.)
- ふってん: 294°C at 760 mmHg
- フラッシュポイント: No data available
- PSA: 80.58000
- LogP: 0.62170
- じょうきあつ: No data available
1,2,4Triazole-1-carboxamidine Hydrochloride セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301-H319
- 警告文: P301 + P310-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36-43-52/53
- セキュリティの説明: S26
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- 危険レベル:6.1
- リスク用語:R22; R36
- セキュリティ用語:S26-36/37
- 包装グループ:III
1,2,4Triazole-1-carboxamidine Hydrochloride 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,2,4Triazole-1-carboxamidine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T767405-25g |
[1,2,4]Triazole-1-carboxamidine Hydrochloride |
19503-26-5 | 25g |
$ 340.00 | 2022-06-02 | ||
BAI LING WEI Technology Co., Ltd. | 311278-100G |
1H-1,2,4-Triazole-1-carboxamidine monohydrochloride, 98.5% |
19503-26-5 | 98.5% | 100G |
¥ 371 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HB598-25g |
1,2,4Triazole-1-carboxamidine Hydrochloride |
19503-26-5 | 98% | 25g |
¥142.0 | 2022-06-10 | |
eNovation Chemicals LLC | D661090-25g |
1H-1,2,4-TRIAZOLE-1-CARBOXAMIDINE MONOHYDROCHLORIDE |
19503-26-5 | 97% | 25g |
$200 | 2024-06-05 | |
eNovation Chemicals LLC | D954962-500g |
1H-1,2,4-Triazole-1-carboximidamide hydrochloride |
19503-26-5 | 97% | 500g |
$145 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024869-100g |
1H-1,2,4-Triazole-1-carboximidamide hydrochloride |
19503-26-5 | 98% | 100g |
¥204.00 | 2023-11-21 | |
Ambeed | A421899-10g |
1H-1,2,4-Triazole-1-carboximidamide hydrochloride |
19503-26-5 | 97% | 10g |
$6.0 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T132946-25g |
1,2,4Triazole-1-carboxamidine Hydrochloride |
19503-26-5 | ≥98% | 25g |
¥91.90 | 2023-08-31 | |
TRC | T767418-10mg |
1H-1,2,4-Triazole-1-carboximidamide HydrochlorideDiscontinued. Please offer T767405 |
19503-26-5 | 10mg |
$ 50.00 | 2022-06-02 | ||
TRC | T767418-100mg |
1H-1,2,4-Triazole-1-carboximidamide HydrochlorideDiscontinued. Please offer T767405 |
19503-26-5 | 100mg |
$ 80.00 | 2022-06-02 |
1,2,4Triazole-1-carboxamidine Hydrochloride 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
1,2,4Triazole-1-carboxamidine Hydrochlorideに関する追加情報
Introduction to 1,2,4Triazole-1-carboxamidine Hydrochloride (CAS No. 19503-26-5)
1,2,4Triazole-1-carboxamidine Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 19503-26-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class of heterocyclic compounds, which are known for their broad spectrum of biological activities. The structural framework of 1,2,4Triazole-1-carboxamidine Hydrochloride incorporates a carboxamidine functional group, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The 1,2,4Triazole core is a fused heterocyclic system consisting of three nitrogen atoms arranged in a six-membered ring. This unique arrangement imparts distinct electronic and steric properties to the molecule, which are highly valuable in drug design. The presence of the carboxamidine moiety further enhances its reactivity and potential utility in medicinal chemistry. The hydrochloride salt form of this compound improves its solubility in aqueous systems, making it more suitable for formulation and administration in biological assays.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from triazole derivatives. The 1,2,4Triazole-1-carboxamidine Hydrochloride structure has been explored as a scaffold for creating molecules with antimicrobial, antiviral, and anti-inflammatory properties. Several studies have highlighted its potential in inhibiting key enzymes involved in pathogenic processes. For instance, research has demonstrated that derivatives of this compound can interfere with metabolic pathways critical for bacterial survival, offering a promising avenue for the development of new antibiotics.
One of the most compelling aspects of 1,2,4Triazole-1-carboxamidine Hydrochloride is its role as a precursor in the synthesis of more complex pharmacophores. The carboxamidine group can undergo further functionalization to introduce additional pharmacological targets or to enhance binding affinity to biological receptors. This flexibility has led to its incorporation into various drug discovery programs aimed at addressing unmet medical needs. Researchers have leveraged this compound to develop inhibitors targeting enzymes such as kinases and proteases, which are implicated in numerous diseases including cancer and autoimmune disorders.
The pharmaceutical industry has shown particular interest in 1,2,4Triazole-1-carboxamidine Hydrochloride due to its synthetic accessibility and biological relevance. Advances in synthetic methodologies have enabled the efficient preparation of this compound and its derivatives on an industrial scale. This accessibility is crucial for conducting large-scale preclinical studies and for the eventual development of commercial drugs. Moreover, the structural features of this compound make it an attractive candidate for structure-activity relationship (SAR) studies, allowing researchers to fine-tune its properties for optimal therapeutic efficacy.
Recent publications have highlighted novel applications of 1,2,4Triazole-1-carboxamidine Hydrochloride in addressing emerging health challenges. For example, studies have investigated its potential as an antiviral agent against RNA viruses by targeting viral polymerases or integrases. The ability of this compound to disrupt essential viral replication mechanisms makes it a valuable candidate for combating infectious diseases caused by resistant strains. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, suggesting its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The chemical stability and physicochemical properties of 1,2,4Triazole-1-carboxamidine Hydrochloride have also been subjects of extensive investigation. Researchers have examined factors such as solubility profile, stability under various storage conditions, and compatibility with different formulation matrices. These studies are essential for ensuring that the compound remains effective throughout its shelf life and can be safely administered to patients. Furthermore, understanding its degradation pathways has helped in optimizing storage conditions and preventing unintended side reactions during drug development.
In conclusion,1,2,4Triazole-1-carboxamidine Hydrochloride (CAS No. 19503-26-5) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and broad range of potential applications. Its role as a key intermediate in drug synthesis underscores its importance in modern medicinal research. As scientific understanding continues to evolve,this compound will likely remain at the forefront of efforts aimed at developing innovative therapeutic solutions across multiple disease areas.
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